molecular formula C16H16N2S B11521530 1-benzyl-2-(ethylsulfanyl)-1H-benzimidazole

1-benzyl-2-(ethylsulfanyl)-1H-benzimidazole

Cat. No.: B11521530
M. Wt: 268.4 g/mol
InChI Key: KXHMZLYSDQXUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(ethylsulfanyl)-1H-1,3-benzodiazole is an organic compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a benzyl group and an ethylsulfanyl group attached to the benzodiazole core

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(ethylsulfanyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Nitrobenzodiazoles, halobenzodiazoles.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(ethylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets . Additionally, the benzodiazole core can interact with nucleic acids and proteins, influencing various biological pathways .

Comparison with Similar Compounds

  • 1-Benzyl-2-phenyl-1H-benzimidazole
  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
  • 1-Benzyl-2-aryl-1H-benzo[d]imidazole

Uniqueness: 1-Benzyl-2-(ethylsulfanyl)-1H-1,3-benzodiazole is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and reactivity, making it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

1-benzyl-2-ethylsulfanylbenzimidazole

InChI

InChI=1S/C16H16N2S/c1-2-19-16-17-14-10-6-7-11-15(14)18(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

KXHMZLYSDQXUEZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.